1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione
Description
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) scaffold fused with a 4-oxo-2-sulfanylidene-thiazolidine moiety. This structure combines two pharmacologically significant rings: the succinimide core, known for its role in bioactive molecules (e.g., anticonvulsants), and the thiazolidinone ring, which is associated with antimicrobial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c10-4-1-2-5(11)8(4)9-6(12)3-14-7(9)13/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMKSKKYPIRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiazolidine derivatives with pyrrolidine-2,5-dione under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: The compound can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, and detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 3-substituted pyrrolidine-2,5-dione derivatives. Key structural analogues include:
Key Observations :
- The sulfanylidene group (–S–) in the thiazolidinone ring may offer stronger hydrogen-bonding and redox-modulating capabilities versus simple thioethers (e.g., propylthio derivatives) .
Key Observations :
- The target compound’s synthesis () employs a one-pot condensation, avoiding complex catalysts, unlike palladium-dependent methods for propylthio derivatives .
- Indole-based analogues require multi-step protocols, reducing overall efficiency compared to the target compound’s streamlined route .
Key Observations :
- The thiazolidinone moiety in the target compound may confer broader antimicrobial activity compared to indole derivatives’ receptor-specific effects .
- Tyrosinase inhibition in arylalkyl analogues suggests that electron-rich substituents (e.g., methoxy groups) enhance enzyme targeting, a property the target compound could exploit via its sulfanylidene group .
Biological Activity
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidinone core structure, which is known for its diverse biological activities. The molecular formula is , and it features a pyrrolidine ring fused with a thiazolidine moiety.
Synthesis
Various synthetic routes have been explored for the preparation of thiazolidinone derivatives, including this compound. One notable method involves the reaction of pyrrolidine derivatives with thiazolidinone precursors under controlled conditions to yield the desired product with high purity and yield .
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In one study, several thiazolidinone derivatives were tested, revealing that some exhibited comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol .
- Antifungal Activity : The antifungal properties of this compound were evaluated against strains like Candida albicans and Aspergillus niger. Certain derivatives demonstrated potent antifungal activity with minimum inhibitory concentrations (MICs) lower than those of traditional antifungal agents .
Cytotoxicity
Studies have also investigated the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For example, compounds derived from this scaffold have been shown to induce apoptosis in human leukemia cells, indicating potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other beta-lactam antibiotics, thiazolidinones may interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt fungal cell membranes, leading to cell death.
- Enzyme Inhibition : Thiazolidinones may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival .
Study 1: Antimicrobial Evaluation
In a study published in 2021, a series of synthesized 4-oxo-thiazolidinone derivatives were tested for their antimicrobial activity against five bacterial strains and two fungal strains. The results indicated that certain derivatives had significant antibacterial and antifungal activities, particularly against drug-resistant strains .
Study 2: Cytotoxicity Assessment
A different study focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The results showed that specific compounds induced apoptosis at low concentrations, suggesting their potential as therapeutic agents in oncology .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyrrolidine-2,5-dione?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, guiding experimental optimization . For example, coupling thiazolidinone precursors with pyrrolidine-2,5-dione derivatives under controlled anhydrous conditions may minimize side reactions. Statistical tools like ANOVA can identify critical variables impacting yield .
Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?
- Methodology : Combine X-ray crystallography (for absolute configuration) with spectroscopic techniques:
- NMR : Assign proton environments (e.g., thiazolidinone sulfur vs. pyrrolidone carbonyl groups).
- IR : Confirm sulfanylidene (C=S) and oxo (C=O) stretching frequencies .
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian simulations) .
Q. What are the key applications of this compound in medicinal chemistry or materials science?
- Methodology : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition via IC50 determination) targeting thiol-dependent proteins. For materials science, evaluate its potential as a ligand in coordination polymers by analyzing coordination modes via crystallography .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving the sulfanylidene moiety?
- Methodology : Perform ab initio molecular dynamics (AIMD) to simulate nucleophilic attack pathways at the C=S group. Compare predicted intermediates with experimental trapping (e.g., using quenching agents). Discrepancies between computational and experimental yields may arise from solvent effects, requiring implicit/explicit solvation models in simulations .
Q. What strategies mitigate analytical inconsistencies in quantifying degradation products under varying pH conditions?
- Methodology : Employ HPLC-MS with pH-stable columns (e.g., C18) and isotopically labeled internal standards. For conflicting degradation profiles, use multivariate analysis (e.g., PCA) to decouple pH-dependent hydrolysis from oxidation pathways. Validate via kinetic studies under inert atmospheres .
Q. How can reactor design improve scalability of this compound’s synthesis while maintaining stereochemical fidelity?
- Methodology : Implement microfluidic reactors to enhance heat/mass transfer, minimizing thermal degradation. Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Compare batch vs. continuous-flow outcomes using reaction engineering principles (e.g., Damköhler number analysis) .
Q. What safety protocols are critical for handling reactive intermediates during its synthesis?
- Methodology : Conduct hazard assessments (e.g., DSC for exothermicity) for intermediates like thiourea derivatives. Implement inert atmosphere gloveboxes for air-sensitive steps. Reference OSHA/NIOSH guidelines for sulfur-containing compounds, including PPE requirements (e.g., respirators for fine powders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
